![molecular formula C17H19N5O2 B2822529 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide CAS No. 921910-82-9](/img/structure/B2822529.png)

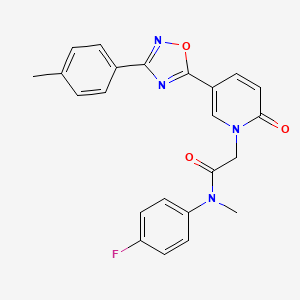

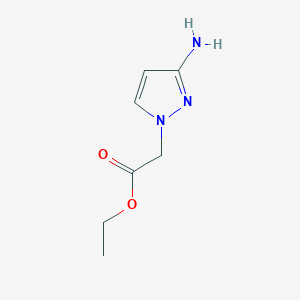

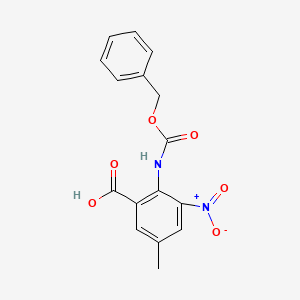

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide” is a compound that falls under the category of pyrazolo[3,4-d]pyrimidine derivatives . These compounds are known for their various pharmacological activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by elemental analyses and spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include reactions with electrophilic and nucleophilic reagents .Applications De Recherche Scientifique

Anticancer Activity

Pyrazolopyrimidine derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds exhibit significant cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7, due to their ability to inhibit certain cellular processes crucial for cancer cell survival. The structure-activity relationship studies indicate that specific substitutions on the pyrazolopyrimidine core can enhance anticancer activity, suggesting these derivatives as promising leads for cancer therapy development (Rahmouni et al., 2016).

Anti-inflammatory and COX-2 Inhibition

Research on pyrazolo[3,4-d]pyrimidine derivatives has also highlighted their potential as COX-2 selective inhibitors, offering a promising approach for anti-inflammatory therapy. These compounds have shown superior inhibitory profiles against COX-2 enzyme compared to standard drugs, such as NS398 and indomethacin. Molecular modeling studies have provided insights into the interaction mechanisms of these derivatives with the COX-2 enzyme, reinforcing their potential as effective anti-inflammatory agents (Raffa et al., 2009).

Antiviral Activity

Novel benzamide-based 5-aminopyrazoles and their fused heterocycles have shown significant antiviral activities against influenza A virus (subtype H5N1), commonly known as bird flu. These compounds achieved viral reduction in a considerable range, indicating their potential as antiviral agents, particularly against strains that pose a high risk to public health (Hebishy et al., 2020).

Antimicrobial Activity

The synthesis of new pyrazolo[3,4-d]pyrimidine and pyrazole derivatives has been explored for their antimicrobial potential. Some of these compounds have shown promising activity against resistant bacterial strains, such as multi-drug-resistant Klebsiella pneumoniae and Escherichia coli, offering a new avenue for developing antimicrobial drugs that can overcome resistance issues. This research underlines the importance of structural modifications to enhance biological activity and specificity (Sheikhi-Mohammareh et al., 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-2-15(23)18-8-9-22-16-14(10-20-22)17(24)21(12-19-16)11-13-6-4-3-5-7-13/h3-7,10,12H,2,8-9,11H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREXCDHYYUFXGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

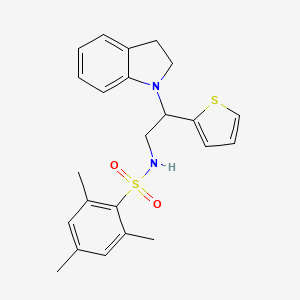

![3-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2822447.png)

![(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/no-structure.png)

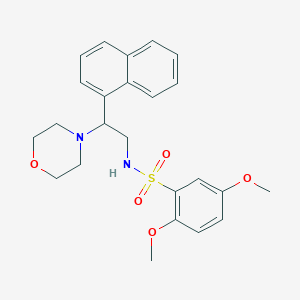

![2-(4-Bromophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822463.png)